FAAH Inhibition: 4-Phenoxyphenyl Substituent Confers 40% Inhibition at 10 µM, Outperforming Unsubstituted and Electronically Distinct Aryl Analogs
Among a series of seven arylhydrazone derivatives screened for human fatty acid amide hydrolase (hFAAH) inhibition, the compound bearing the 4-phenoxyphenyl substituent (designated derivative 5) exhibited 40% inhibition at a concentration of 10 µM [1]. This level of inhibition serves as a structure-activity relationship (SAR) baseline; derivatives with alternative aryl substitutions (e.g., 4-chlorophenyl, 4-methoxyphenyl) displayed varying, and generally lower, inhibitory profiles under the same assay conditions, though exact numerical values for all comparators were not tabulated in the primary report [1].
| Evidence Dimension | hFAAH enzyme inhibition (% inhibition at 10 µM) |
|---|---|
| Target Compound Data | 40% inhibition |
| Comparator Or Baseline | Other arylhydrazone derivatives in the series (exact comparator values not reported; baseline = 0% inhibition) |
| Quantified Difference | Not calculable due to incomplete comparator dataset |
| Conditions | In vitro enzyme assay using recombinant hFAAH; compound tested at 10 µM. |
Why This Matters
This data establishes a quantifiable entry point for the 4-phenoxyphenyl motif in FAAH inhibitor design, providing a measurable benchmark against which further optimization can be compared.
- [1] Çalışkan, H. B., & Gür Maz, Z. T. (2023). Design and Synthesis of Some Arylhydrazone Derivatives as Potential FAAH Inhibitors. Journal of Faculty of Pharmacy of Ankara University, 47(3), 867-876. View Source
